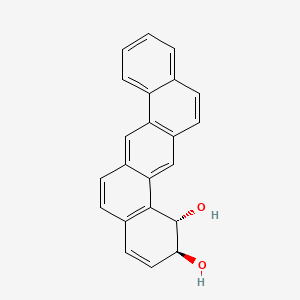
trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene: is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound is of significant interest in the field of chemical research due to its unique structure and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene typically involves the dihydroxylation of dibenz(a,h)anthracene. This can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is not common due to its specialized applications and the complexity of its synthesis. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification processes.
化学反应分析
Types of Reactions:
Oxidation: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene can undergo further oxidation to form dihydrodiol epoxides, which are highly reactive intermediates.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It can participate in electrophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of dihydrodiol epoxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is used as a model compound to study the metabolic pathways of polycyclic aromatic hydrocarbons. It helps in understanding the formation of carcinogenic metabolites.
Biology: In biological research, this compound is used to study the effects of polycyclic aromatic hydrocarbons on cellular processes. It is particularly useful in studying the mechanisms of DNA damage and repair.
Medicine: The compound is used in cancer research to study the carcinogenic potential of polycyclic aromatic hydrocarbons and their metabolites. It helps in identifying potential targets for cancer therapy.
作用机制
Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene exerts its effects primarily through its metabolites. The compound is metabolized by cytochrome P450 enzymes to form dihydrodiol epoxides, which can bind to DNA and form adducts. These DNA adducts can lead to mutations and initiate carcinogenesis. The molecular targets include DNA and various enzymes involved in DNA repair pathways.
相似化合物的比较
- Trans-1,2-Dihydro-1,2-dihydroxybenzo(a)pyrene
- Trans-3,4-Dihydro-3,4-dihydroxychrysene
- Trans-9,10-Dihydro-9,10-dihydroxybenzo(e)pyrene
Comparison:
- Trans-1,2-Dihydro-1,2-dihydroxybenzo(a)pyrene and Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene both form dihydrodiol epoxides, but the latter has a different ring structure, leading to variations in biological activity.
- Trans-3,4-Dihydro-3,4-dihydroxychrysene has a similar metabolic pathway but differs in the position of hydroxyl groups, affecting its reactivity and carcinogenic potential.
- Trans-9,10-Dihydro-9,10-dihydroxybenzo(e)pyrene is another polycyclic aromatic hydrocarbon derivative with similar properties but different metabolic products.
This compound is unique due to its specific structure and the position of hydroxyl groups, which influence its metabolic pathways and biological effects.
属性
CAS 编号 |
105453-63-2 |
|---|---|
分子式 |
C22H16O2 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
(1S,2S)-1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol |
InChI |
InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H/t20-,22+/m0/s1 |
InChI 键 |
YNRNDZFOPXEGFK-RBBKRZOGSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)[C@@H]([C@H](C=C5)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


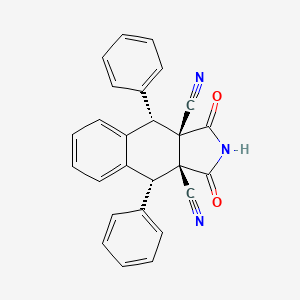
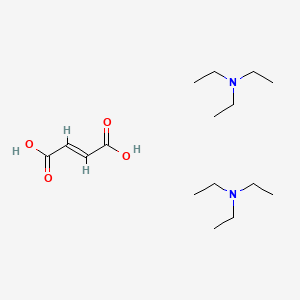
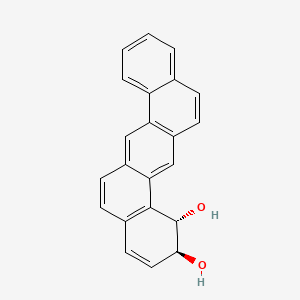
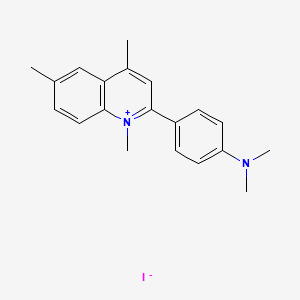

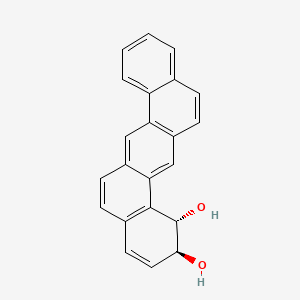
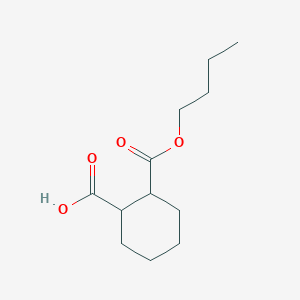
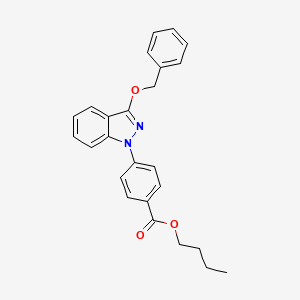



![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)
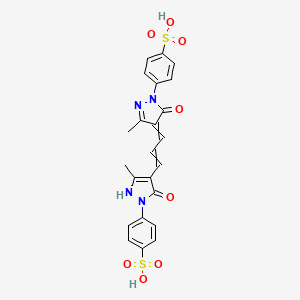
-methanone](/img/structure/B13744928.png)
